4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine
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Overview
Description
4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with chlorophenyl and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Chlorophenyl and Dichlorophenoxy Groups: The chlorophenyl and dichlorophenoxy groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Sulfoxidation: The sulfinyl group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of thioether derivatives
Substitution: Formation of various substituted pyrimidine derivatives
Scientific Research Applications
4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine
- 4-(((4-Chlorophenyl)thio)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine
- 4-(((4-Chlorophenyl)amino)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine
Uniqueness
4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c1-11-22-14(10-26(24)15-5-2-12(19)3-6-15)9-18(23-11)25-17-7-4-13(20)8-16(17)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPLJDWCYJTOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)CS(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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